6-Amino-5-bromoquinoxaline
Overview
Description
6-Amino-5-bromoquinoxaline is a quinoxaline derivative with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is known for its yellow to orange crystalline appearance and is sparingly soluble in water but soluble in most organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane . It has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.
Preparation Methods
6-Amino-5-bromoquinoxaline can be synthesized through several methods:
Reduction Method: The reaction of 6-nitro-5-bromoquinoxaline with tin and hydrochloric acid, followed by reduction with iron powder and hydrochloric acid.
Bromination Method: Bromination of 6-aminoquinoxaline with N-bromosuccinimide (NBS) or bromine in acetic acid.
Two-Step Reaction: Reacting quinoxaline with ammonium bromide or barium bromide to obtain 5-bromoquinoxaline, followed by reaction with ammonia to yield this compound.
Chemical Reactions Analysis
6-Amino-5-bromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: Reduction of nitro groups to amino groups using reducing agents like tin and hydrochloric acid.
Bromination: Introduction of bromine atoms using N-bromosuccinimide or bromine in acetic acid.
Common reagents used in these reactions include tin, hydrochloric acid, iron powder, N-bromosuccinimide, and bromine. Major products formed include various substituted quinoxalines with potential biological activities .
Scientific Research Applications
6-Amino-5-bromoquinoxaline is a versatile building block in medicinal chemistry, offering a wide range of applications:
Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors targeting epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR).
Antimalarial Drugs: It is used in the synthesis of antimalarial drugs effective against chloroquine-resistant strains of Plasmodium falciparum.
Fluorescent Dyes: It is employed in the preparation of fluorescent dyes and imaging agents for labeling proteins and nucleic acids.
Anticancer and Antimicrobial Agents: Its derivatives exhibit anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic activities.
Mechanism of Action
Comparison with Similar Compounds
6-Amino-5-bromoquinoxaline can be compared with other quinoxaline derivatives:
5-Bromo-6-quinoxalinamine: Similar in structure but lacks the amino group at the 6-position.
5-Bromoquinoxalin-6-amine: Another similar compound with slight variations in the positioning of functional groups.
The uniqueness of this compound lies in its dual functional groups (amino and bromine), which contribute to its versatility and potency in drug discovery and development .
Properties
IUPAC Name |
5-bromoquinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOSCSPAYZRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310968 | |
Record name | 6-Amino-5-bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50358-63-9, 134892-45-8 | |
Record name | 6-Amino-5-bromoquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50358-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoquinoxalin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050358639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-5-bromoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-5-bromochinoxaline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-bromoquinoxalin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BROMOQUINOXALIN-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU356DA5Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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